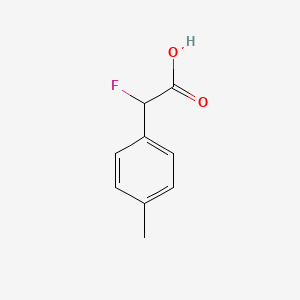

2-Fluoro-2-(p-tolyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCFRJNTJAVECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-2-(p-tolyl)acetic acid

This technical guide provides a comprehensive overview of the known physical properties, a putative synthesis protocol, and a general experimental workflow for the analysis of 2-Fluoro-2-(p-tolyl)acetic acid. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Physical Properties

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and, for comparative purposes, the experimental data for the related compound p-tolylacetic acid.

| Property | This compound | p-Tolylacetic acid (for comparison) |

| Molecular Formula | C₉H₉FO₂[1] | C₉H₁₀O₂ |

| Molecular Weight | 168.16 g/mol [1] | 150.17 g/mol |

| Melting Point | Data not available | 88-92 °C |

| Boiling Point | Data not available | 265-267 °C |

| Density | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| Topological Polar Surface Area (TPSA) | 37.3 Ų[1] | 37.3 Ų |

| LogP (calculated) | 2.09022[1] | 1.9 |

| Hydrogen Bond Acceptors | 1[1] | 2 |

| Hydrogen Bond Donors | 1[1] | 1 |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general method for the synthesis of α-fluoro-α-aryl acetic acids can be extrapolated from procedures for analogous compounds. The following protocol is a representative example based on the fluorination of a precursor ester.

Putative Synthesis of this compound

This protocol is based on the synthesis of similar α-fluoro-α-aryl acetic acids and should be adapted and optimized for the specific target compound.

Step 1: Synthesis of Ethyl 2-(p-tolyl)acetate

This is a standard esterification and is not detailed here. The starting material, p-tolylacetic acid, is commercially available.

Step 2: α-Fluorination of Ethyl 2-(p-tolyl)acetate

-

To a solution of ethyl 2-(p-tolyl)acetate in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen) to generate the enolate.

-

To the resulting enolate solution, add an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, portion-wise while maintaining the low temperature.

-

Allow the reaction to stir at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ethyl 2-fluoro-2-(p-tolyl)acetate by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-fluoro-2-(p-tolyl)acetate in a mixture of a suitable solvent (e.g., ethanol, tetrahydrofuran) and an aqueous solution of a strong base (e.g., sodium hydroxide, lithium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and carefully acidify with a dilute strong acid (e.g., 1 M hydrochloric acid) to a pH of approximately 1-2.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be further purified by recrystallization from a suitable solvent system.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

In the absence of specific data for the target compound, a generalized workflow for the synthesis and characterization of a novel fluorinated acetic acid derivative is presented below. This workflow outlines the logical progression from synthesis to characterization, which is a fundamental process in chemical and pharmaceutical research.

Caption: Generalized workflow for the synthesis and characterization of a novel fluorinated acetic acid.

References

In-depth Technical Guide: 2-Fluoro-2-(p-tolyl)acetic acid (CAS 175845-89-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2-Fluoro-2-(p-tolyl)acetic acid is a solid organic compound. The introduction of a fluorine atom at the alpha-position of the carboxylic acid is expected to influence its acidity and lipophilicity compared to the parent compound, p-tolylacetic acid. A summary of its known and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175845-89-3 | ChemScene[1] |

| Molecular Formula | C₉H₉FO₂ | ChemScene[1] |

| Molecular Weight | 168.16 g/mol | ChemScene[1] |

| Purity | ≥98% | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[1] |

| LogP (Predicted) | 2.09022 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

| Storage | Room temperature | ChemScene[1] |

Synthesis and Characterization

Synthesis

A specific, detailed, and peer-reviewed synthesis protocol for this compound is not currently available in the scientific literature. However, general methods for the synthesis of α-fluoroaryl acetic acids can provide a theoretical framework for its preparation. One potential synthetic route could involve the direct fluorination of p-tolylacetic acid or a suitable derivative.

A generalized workflow for such a synthesis is depicted below.

Caption: A potential synthetic pathway to this compound.

Spectroscopic Characterization

As of now, publicly accessible NMR, IR, or mass spectrometry data specifically for this compound has not been identified. Researchers acquiring this compound are advised to perform full analytical characterization to confirm its identity and purity.

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity of this compound. The introduction of a fluorine atom can significantly alter the biological properties of a molecule, often enhancing metabolic stability, binding affinity, and cell permeability.

Given the structural similarity to other phenylacetic acid derivatives, potential areas of investigation could include its activity as an anti-inflammatory agent, a plant growth regulator, or as an intermediate in the synthesis of more complex pharmaceutical compounds. A logical workflow for preliminary biological screening is suggested below.

Caption: A suggested workflow for the initial biological evaluation.

Signaling Pathways

Due to the lack of research on its biological effects, there are no known signaling pathways associated with this compound.

Conclusion

This compound is a commercially available compound with limited publicly available technical data beyond its basic chemical properties. This guide provides a summary of the existing information and outlines potential avenues for future research, including synthetic strategies and preliminary biological screening workflows. A critical need exists for the scientific community to publish detailed experimental data, including synthesis, characterization, and biological evaluation, to fully understand the potential of this molecule in research and drug development.

References

Unraveling the Mechanism of Action of 2-Fluoro-2-(p-tolyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-2-(p-tolyl)acetic acid is a synthetic organic compound with potential pharmacological applications. This technical guide aims to provide a comprehensive overview of its mechanism of action. However, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities and cellular targets of this molecule. While direct studies on this compound are scarce, this document will explore the potential mechanisms by drawing parallels with structurally similar compounds and outlining a roadmap for future research to elucidate its precise mode of action.

Introduction

This compound is a carboxylic acid derivative characterized by a fluorine atom and a p-tolyl group attached to the alpha-carbon. Its structural features suggest potential interactions with biological systems, particularly enzymes and receptors involved in inflammatory and metabolic pathways. The presence of the fluorine atom can significantly alter the compound's acidity, lipophilicity, and metabolic stability, potentially enhancing its pharmacological properties compared to its non-fluorinated counterparts.

Putative Mechanisms of Action Based on Structural Analogs

Given the lack of direct experimental data on this compound, we can hypothesize potential mechanisms of action by examining related acetic acid derivatives that have been studied for their biological activities.

Anti-inflammatory Activity through Cyclooxygenase (COX) Inhibition

Numerous aryl acetic acid derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. For instance, studies on novel phenoxy acetic acid derivatives have demonstrated selective COX-2 inhibition with IC50 values in the nanomolar range.[1] Similarly, N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers have been shown to be dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX).[2] It is plausible that this compound could also interact with the active site of COX enzymes.

Hypothesized Signaling Pathway:

Caption: Hypothesized inhibition of the COX pathway by this compound.

Modulation of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Another potential target is microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme downstream of COX-2 that is specifically involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Research on 2-(thiophen-2-yl)acetic acid-based compounds has identified selective mPGES-1 inhibitors.[3] The structural similarity suggests that this compound could potentially act as an mPGES-1 inhibitor.

Hypothesized Signaling Pathway:

Caption: Hypothesized inhibition of mPGES-1 by this compound.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments.

Caption: Proposed experimental workflow to elucidate the mechanism of action.

Data Presentation: A Template for Future Studies

As quantitative data becomes available, it should be summarized in a structured format for clarity and comparison. Below are template tables for organizing potential experimental results.

Table 1: In Vitro Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) | Assay Method | Reference |

| COX-1 | |||

| COX-2 | |||

| 5-LOX | |||

| mPGES-1 |

Table 2: Cell-Based Assay Results

| Cell Line | Assay | Endpoint | EC50 (µM) | Reference |

| Cytokine Release (e.g., TNF-α) | ||||

| Gene Expression (e.g., IL-6) | ||||

| Cell Viability |

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated. Based on the chemical structure and the activities of related compounds, it is hypothesized that this molecule may act as an anti-inflammatory agent, potentially through the inhibition of COX enzymes or mPGES-1. The proposed experimental workflow provides a clear path forward for researchers to systematically investigate its biological targets and signaling pathways. Future studies are crucial to unlock the therapeutic potential of this compound and to populate the data tables presented in this guide. Such research will be invaluable for the drug development community in assessing the viability of this compound as a novel therapeutic agent.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activity of 2-Fluoro-2-(p-tolyl)acetic Acid Remains Largely Unexplored

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of 2-Fluoro-2-(p-tolyl)acetic acid. Despite its availability from chemical suppliers, dedicated research into its pharmacological effects, mechanism of action, and potential therapeutic applications appears to be limited or non-existent.

Currently, information on this compound is primarily confined to its chemical identity, including its CAS number (175845-89-3) and basic physicochemical properties.[1][2][3] However, in-depth studies detailing its interactions with biological systems, such as in vitro and in vivo experiments, are conspicuously absent from the surveyed literature.

While research exists for structurally related compounds, such as other fluoro-substituted acetic acid derivatives and various isomers of tolyl-acetic acid, a direct extrapolation of their biological activities to this compound would be speculative and scientifically unsound. The precise biological impact of the specific combination and arrangement of the fluorine atom and the p-tolyl group in this molecule is yet to be determined.

The absence of published research means there is no quantitative data on its biological effects, no established experimental protocols for its study, and no known signaling pathways that it modulates. Consequently, the creation of a detailed technical guide with data tables and pathway diagrams, as initially requested, is not feasible at this time.

This lack of information presents a clear opportunity for novel research. Future investigations could explore a wide range of potential biological activities, including but not limited to:

-

Enzyme inhibition: Many fluorinated organic acids are known to be potent enzyme inhibitors.

-

Receptor binding: The tolyl group could facilitate interactions with various cellular receptors.

-

Antimicrobial or anticancer effects: These are common areas of investigation for novel small molecules.

Further research, beginning with foundational in vitro screening assays, would be necessary to elucidate the biological profile of this compound. Such studies would be the first step in determining if this compound holds any promise for future drug development.

References

An In-depth Technical Guide to 2-Fluoro-2-(p-tolyl)acetic acid

This technical guide provides a comprehensive overview of 2-Fluoro-2-(p-tolyl)acetic acid, catering to researchers, scientists, and professionals in the field of drug development. The document details the synthesis, physicochemical properties, and potential biological relevance of this fluorinated carboxylic acid.

Core Compound Properties

This compound is a halogenated derivative of p-tolylacetic acid. The introduction of a fluorine atom at the alpha position can significantly alter the compound's chemical and biological properties, including its acidity, lipophilicity, and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 175845-89-3 | [1][2] |

| Molecular Formula | C₉H₉FO₂ | [1][2] |

| Molecular Weight | 168.16 g/mol | [1][2] |

| Purity | ≥98% (Commercially available) | [1][2] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| LogP (Predicted) | 2.09 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct α-C–H fluorination of the parent compound, p-tolylacetic acid. A notable method utilizes a boron-catalyzed approach, which offers high yields and good functional group tolerance.

Experimental Protocol: Boron-Catalyzed α-C–H Fluorination

This protocol is based on a general method for the fluorination of aryl acetic acids and has been adapted for the specific synthesis of this compound.[3][4]

Materials:

-

p-Tolylacetic acid

-

Selectfluor

-

B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add p-tolylacetic acid and the boron catalyst, B(C₆F₅)₃.

-

Dissolve the starting materials in an anhydrous solvent.

-

Add Selectfluor to the reaction mixture.

-

Stir the reaction at the specified temperature and for the required duration as optimized for the general procedure.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Diagram 1: General Workflow for Boron-Catalyzed Fluorination

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR:

-

A doublet for the α-proton, split by the adjacent fluorine atom.

-

Singlet for the methyl protons of the tolyl group.

-

Aromatic protons appearing as two doublets (an AA'BB' system).

-

A broad singlet for the carboxylic acid proton.

¹³C NMR:

-

A doublet for the α-carbon due to coupling with the fluorine atom.

-

Signals for the aromatic carbons, with the carbon attached to the fluorinated acetic acid moiety showing a smaller C-F coupling.

-

A signal for the methyl carbon.

-

A signal for the carbonyl carbon.

¹⁹F NMR:

-

A doublet corresponding to the single fluorine atom, split by the α-proton.

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected at m/z = 168.

-

Fragmentation patterns would likely involve the loss of the carboxyl group and potentially the fluorine atom.

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹).

-

A strong C=O stretch from the carbonyl group (around 1700 cm⁻¹).

-

C-F stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Biological Activity and Applications

Currently, there is a lack of specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, the introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.

The non-fluorinated parent compound, p-tolylacetic acid, has been investigated for its potential anticancer and anti-inflammatory properties. It is plausible that this compound could exhibit modulated or enhanced biological activities compared to its non-fluorinated counterpart. Further research is required to elucidate the specific biological profile of this compound.

Diagram 2: Potential Research Trajectory

Caption: A logical progression for the future investigation of this compound.

Conclusion

This compound is a readily synthesizable compound with the potential for interesting biological activities. While current literature provides a solid foundation for its preparation, a significant gap exists in the understanding of its biological effects and physicochemical properties. This technical guide serves as a foundational resource to encourage and facilitate further research into this promising molecule, particularly in the context of drug discovery and development. The detailed synthetic approach and compiled data provide a starting point for researchers to explore its potential applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemscene.com [chemscene.com]

- 3. Boron-catalyzed α-C–H fluorination of aryl acetic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unlocking the Therapeutic Potential of Fluorinated Acetic Acids

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the burgeoning field of fluorinated acetic acids and their derivatives, offering researchers, scientists, and drug development professionals a detailed look into their potential therapeutic applications. This whitepaper provides an in-depth analysis of the core science, from enzyme inhibition and cellular signaling to preclinical and clinical data, positioning these compounds as promising candidates for a new generation of therapeutics.

The introduction of fluorine atoms into acetic acid molecules dramatically alters their physicochemical properties, leading to a diverse range of biological activities. This guide explores the spectrum of these compounds, from the potent metabolic poison monofluoroacetic acid to the versatile synthetic building blocks difluoroacetic acid and trifluoroacetic acid, and their increasingly complex derivatives.

Key Therapeutic Areas of Investigation

Fluorinated acetic acid derivatives are being actively investigated across multiple therapeutic areas, including:

-

Oncology: Leveraging mechanisms such as the disruption of tumor metabolism and the modulation of the tumor microenvironment.

-

Neurodegenerative Diseases: Targeting key enzymes implicated in the pathology of conditions like Alzheimer's disease.

-

Infectious Diseases: Designing potent inhibitors of viral enzymes, such as HIV protease.

This guide delves into the specific applications of these compounds, providing a granular look at their mechanisms of action and therapeutic promise.

Quantitative Analysis of Biological Activity

A critical aspect of drug development is the quantitative assessment of a compound's potency and efficacy. The following tables summarize key in vitro and in vivo data for several classes of fluorinated acetic acid derivatives.

Enzyme Inhibition Data

| Compound Class | Target Enzyme | Specific Compound(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference(s) |

| Monofluoroacetates | Aconitase | (-)-erythro-2-Fluorocitrate | Kᵢ = 3.0 x 10⁻⁸ M to 3.4 x 10⁻⁸ M | [1] |

| Fluorinated Piperidine Acetic Acids | γ-Secretase | Compound 1f | Aβ42 IC₅₀ (in vivo) - Selective lowering | [2] |

| Compound 2c | Aβ42 IC₅₀ (in vivo) - Selective lowering | [2] | ||

| Various Analogs | Submicromolar IC₅₀ values | [3] |

In Vitro Cytotoxicity Data

| Compound Class | Cell Line(s) | Specific Compound(s) | IC₅₀ / GI₅₀ | Reference(s) |

| Fluorinated Hexahydroquinoline-3-Carbonitriles | Ishikawa | Compound 6i | GI₅₀ = 7.2 μM | |

| HT-29 | Compound 6o | IC₅₀ = 9.39 μM | ||

| HCT-116 | Compound 6o | IC₅₀ = 13.54 μM | ||

| Caco-2 | Compound 6l | IC₅₀ = 9.66 μM |

Preclinical Pharmacokinetic Data

| Compound | Animal Model | Dose | Cₘₐₓ | t₁/₂ | AUC | Reference(s) |

| Flavone Acetic Acid (FAA) | Balb-c mice | 100 mg/kg i.v. | 250 ± 11 µg/mL | 0.5 h | 309 µg/mL·h | [4] |

| Balb-c mice | 300 mg/kg i.v. | 710 ± 57 µg/mL | 2.1 h | 1771 µg/mL·h | [4] | |

| Nude mice | 100 mg/kg i.v. | Similar to Balb-c | Similar to Balb-c | Disproportionally increased with dose | [5] | |

| Nude mice | 300 mg/kg i.v. | Similar to Balb-c | Similar to Balb-c | Disproportionally increased with dose | [5] | |

| Fluorinated Piperidine Acetic Acid | Rats | 250 mg/kg/day p.o. (7 days) | - | - | AUC(0-24) = 2100 µM·h (for compound 1f) | [2] |

Core Mechanisms and Signaling Pathways

A fundamental understanding of the molecular interactions of fluorinated acetic acids is crucial for rational drug design. This section details key mechanisms and pathways.

Inhibition of Aconitase by Monofluoroacetate

Monofluoroacetate itself is not toxic but undergoes a process of "lethal synthesis" within the mitochondria. It is first converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form (-)-erythro-2-fluorocitrate.[6] This fluorinated analog of citrate is a potent inhibitor of aconitase, an essential enzyme in the Krebs cycle.[7] The inhibition of aconitase leads to a buildup of citrate and a shutdown of cellular respiration.[7]

Caption: Lethal synthesis pathway of monofluoroacetate.

Modulation of γ-Secretase for Alzheimer's Disease

Certain fluorinated piperidine acetic acids act as γ-secretase modulators (GSMs).[2] Instead of inhibiting the enzyme, which can lead to toxicity due to its role in Notch signaling, GSMs allosterically bind to presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex.[8] This binding induces a conformational change that shifts the cleavage of amyloid precursor protein (APP) away from producing the toxic amyloid-β 42 (Aβ42) peptide towards shorter, less amyloidogenic Aβ species.[3]

Caption: Mechanism of γ-secretase modulation.

Antitumor Mechanism of Flavone Acetic Acid (FAA) Derivatives

Flavone acetic acid (FAA) and its derivatives exhibit antitumor activity through a multi-faceted mechanism that is not fully elucidated but is known to involve the induction of cytokines and disruption of tumor vasculature.[9] A key aspect of their action is the induction of tumor necrosis factor-alpha (TNF-α), which leads to hemorrhagic necrosis within the tumor. This is thought to be mediated by the activation of endothelial cells and immune cells within the tumor microenvironment.

Caption: Proposed antitumor mechanism of FAA derivatives.

Detailed Experimental Protocols

To facilitate reproducibility and further research, this guide provides detailed methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well plates

-

Test compound (fluorinated acetic acid derivative)

-

Control vehicle

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

TNF-α Release ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of TNF-α released by cells in response to treatment with a fluorinated acetic acid derivative.

Materials:

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

-

96-well ELISA plates

-

Cell culture supernatant from treated and untreated cells

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the TNF-α capture antibody and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

-

Sample Addition: Add cell culture supernatants (from cells treated with the fluorinated compound) and TNF-α standards to the wells and incubate.

-

Detection Antibody: Wash the plate and add the biotinylated TNF-α detection antibody. Incubate to allow binding to the captured TNF-α.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate to allow binding to the detection antibody.

-

Substrate Addition: Wash the plate and add the TMB substrate solution. A color change will develop in proportion to the amount of TNF-α.

-

Stopping the Reaction: Add the stop solution to quench the reaction.

-

Absorbance Measurement: Read the absorbance at 450 nm. The concentration of TNF-α in the samples is determined by comparison to the standard curve.[11][12][13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel fluorinated acetic acid derivative as a potential therapeutic agent.

Caption: Preclinical evaluation workflow.

Conclusion

The field of fluorinated acetic acids presents a rich and diverse landscape for therapeutic innovation. The strategic incorporation of fluorine offers a powerful tool to modulate the biological activity and pharmacokinetic properties of small molecules. This technical guide provides a foundational resource for researchers and drug developers, summarizing the current state of knowledge and providing the practical details necessary to advance this promising area of medicinal chemistry. The continued exploration of these compounds holds the potential to deliver novel and effective treatments for a range of challenging diseases.

References

- 1. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated piperidine acetic acids as gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dose-dependent pharmacokinetics of flavone acetic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavone acetic acid pharmacokinetics in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aconitase - Wikipedia [en.wikipedia.org]

- 8. Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mpbio.com [mpbio.com]

- 12. novamedline.com [novamedline.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-2-(p-tolyl)acetic Acid in Medicinal Chemistry

Introduction

2-Fluoro-2-(p-tolyl)acetic acid is a fluorinated derivative of p-tolylacetic acid. The introduction of a fluorine atom at the α-position of the carboxylic acid can significantly influence the molecule's physicochemical and biological properties. In medicinal chemistry, α-fluorination is a common strategy to modulate acidity, lipophilicity, metabolic stability, and conformational preferences of a lead compound, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This document aims to provide an overview of the potential applications and theoretical protocols for researchers interested in exploring the medicinal chemistry of this compound and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for initial assessment in a drug discovery pipeline.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.16 g/mol | [1] |

| CAS Number | 175845-89-3 | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| Predicted LogP | 2.09 | [1] |

Potential Medicinal Chemistry Applications

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motif as an α-fluoroaryl acetic acid suggests several potential areas of investigation for drug discovery professionals. Arylalkanoic acids are a well-established class of compounds with a broad range of biological activities. The introduction of fluorine can be explored to optimize properties for various targets.

Theoretical Application Areas:

-

Anti-inflammatory Agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties. The fluorine atom in this compound could modulate the activity and selectivity towards inflammatory targets such as cyclooxygenase (COX) enzymes.

-

Enzyme Inhibitors: The fluoroacetic acid moiety can act as a bioisostere for a carboxylic acid or as a reactive group to interact with the active site of various enzymes. Potential targets could include hydrolases or oxidoreductases.

-

Neurological Disorders: Arylalkanoic acids have been investigated for their activity on targets within the central nervous system. The properties of this compound could be suitable for developing modulators of neurotransmitter receptors or transporters.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of this compound and its derivatives.

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of amide derivatives of this compound, a common step in creating a library of compounds for screening.

Objective: To synthesize a diverse library of amide derivatives from this compound for structure-activity relationship (SAR) studies.

Materials:

-

This compound

-

Oxalyl chloride or Thionyl chloride

-

A diverse set of primary and secondary amines

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

-

Acid Chloride Formation:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC.

-

Visualizing the Synthetic Workflow

Caption: General workflow for the synthesis of an amide library from this compound.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for screening this compound and its derivatives for inhibitory activity against a target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the target enzyme, and the test compound dilutions.

-

Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Assay Workflow

References

Application Notes: 2-Fluoro-2-(p-tolyl)acetic Acid as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-(p-tolyl)acetic acid is a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and other biologically active molecules. The presence of a stereogenic center bearing a fluorine atom and an aryl group makes it a unique scaffold for introducing chirality and modulating the physicochemical properties of target compounds. Its application spans asymmetric synthesis, resolution of racemates, and its use as a chiral derivatizing agent for the determination of enantiomeric purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 175845-89-3 | ChemScene |

| Molecular Formula | C₉H₉FO₂ | ChemScene |

| Molecular Weight | 168.16 g/mol | ChemScene |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in most organic solvents | Generic |

Applications in Asymmetric Synthesis

A generalized workflow for the asymmetric synthesis of a target molecule using a chiral α-fluoro-α-aryl acetic acid building block is depicted below.

Caption: General workflow for utilizing chiral this compound.

Protocol: Asymmetric Fluorination of a p-Tolylacetic Acid Derivative (Illustrative)

This protocol is a generalized procedure based on known methods for asymmetric fluorination of carboxylic acid derivatives.

Objective: To synthesize enantiomerically enriched this compound.

Materials:

-

A suitable p-tolylacetic acid derivative (e.g., an ester or amide)

-

An electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

-

A chiral catalyst (e.g., a chiral palladium complex or an organocatalyst)

-

An appropriate solvent (e.g., Dichloromethane, Toluene)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the p-tolylacetic acid derivative (1.0 eq) and the chiral catalyst (0.05 - 0.1 eq) in the chosen solvent.

-

Reagent Addition: Add the electrophilic fluorinating agent (1.1 - 1.5 eq) portion-wise to the stirred solution at the appropriate temperature (this may range from -78 °C to room temperature depending on the specific catalyst system).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired enantiomerically enriched this compound derivative.

-

Hydrolysis (if necessary): If the starting material was an ester or amide, hydrolyze the purified product under acidic or basic conditions to obtain the free carboxylic acid.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Application as a Chiral Derivatizing Agent

Enantiomerically pure this compound can be used as a chiral derivatizing agent to determine the enantiomeric purity of chiral alcohols and amines. The carboxylic acid can be converted to its corresponding acid chloride, which then reacts with the chiral alcohol or amine to form diastereomeric esters or amides. These diastereomers can be distinguished and quantified by NMR spectroscopy or chromatography.

Caption: Workflow for using this compound as a chiral derivatizing agent.

Protocol: Determination of Enantiomeric Excess of a Chiral Amine (Illustrative)

Objective: To determine the enantiomeric excess of a chiral amine using (R)-2-Fluoro-2-(p-tolyl)acetic acid as a chiral derivatizing agent.

Materials:

-

(R)-2-Fluoro-2-(p-tolyl)acetic acid (enantiomerically pure)

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

The racemic or enantiomerically enriched chiral amine

-

A non-chiral base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane)

-

NMR tubes and deuterated solvent (e.g., CDCl₃)

-

NMR spectrometer

Procedure:

-

Acid Chloride Formation: In a dry flask, react (R)-2-Fluoro-2-(p-tolyl)acetic acid with an excess of thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) to form the acid chloride. Remove the excess reagent under vacuum.

-

Derivatization: Dissolve the resulting acid chloride in anhydrous dichloromethane. To this solution, add the chiral amine (1.0 eq) and the non-chiral base (1.1 eq). Stir the reaction at room temperature until completion (monitor by TLC).

-

Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

NMR Analysis: Dissolve the resulting diastereomeric amides in a deuterated solvent. Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

-

Data Interpretation: Identify distinct signals for the two diastereomers. Integrate the corresponding peaks to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the original amine.

Conclusion

This compound is a promising chiral building block with potential applications in asymmetric synthesis and as a chiral derivatizing agent. While detailed synthetic applications are still emerging in the literature, the protocols and workflows presented here provide a foundation for its use in research and development. The unique combination of a fluorine atom and a tolyl group at a stereocenter offers exciting possibilities for the design and synthesis of novel, high-value molecules.

Application of 2-Fluoro-2-(p-tolyl)acetic acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-(p-tolyl)acetic acid is a fluorinated carboxylic acid with potential applications in various areas of organic synthesis. While specific literature on this compound is limited, its structural similarity to other α-fluoro-α-aryl acetic acids, such as 2-fluoro-2-phenylacetic acid, suggests its utility as a valuable tool in stereochemistry and as a building block for novel fluorinated molecules. This document provides detailed application notes and hypothetical protocols based on the established chemistry of analogous compounds, offering a guide for researchers to explore the synthetic potential of this compound.

Application Note 1: Chiral Derivatizing Agent for Determination of Enantiomeric Purity by NMR Spectroscopy

Chiral α-fluorinated carboxylic acids are effective chiral derivatizing agents (CDAs). The fluorine atom provides a sensitive NMR probe (¹⁹F NMR), and the aromatic ring can induce significant chemical shift differences in the diastereomeric derivatives formed from a racemic analyte. This compound can be used to determine the enantiomeric excess (ee) of chiral alcohols and amines by converting them into diastereomeric esters or amides, which can be distinguished by ¹H or ¹⁹F NMR spectroscopy.[1][2][3]

Experimental Protocol: Derivatization of a Chiral Alcohol

This protocol describes a general procedure for the derivatization of a racemic secondary alcohol with enantiopure (R)- or (S)-2-Fluoro-2-(p-tolyl)acetic acid to determine its enantiomeric excess.

Materials:

-

(R)- or (S)-2-Fluoro-2-(p-tolyl)acetic acid (1.1 equiv)

-

Racemic alcohol (1.0 equiv)

-

Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Anhydrous dichloromethane (DCM)

-

NMR solvent (e.g., CDCl₃)

Procedure:

-

To a solution of the racemic alcohol (e.g., 1-phenylethanol, 0.1 mmol) in anhydrous DCM (2 mL) under an inert atmosphere, add (R)-2-Fluoro-2-(p-tolyl)acetic acid (0.11 mmol), DCC (0.12 mmol), and DMAP (0.01 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the diastereomeric esters.

-

Dissolve the purified diastereomers in CDCl₃ and acquire ¹H and/or ¹⁹F NMR spectra.

-

The enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.

Data Presentation: Hypothetical NMR Data for Diastereomeric Esters

The following table summarizes hypothetical ¹H NMR chemical shift data for the diastereomeric esters formed from (R)-2-Fluoro-2-(p-tolyl)acetic acid and racemic 1-phenylethanol.

| Proton | Diastereomer 1 (R,R) δ (ppm) | Diastereomer 2 (R,S) δ (ppm) | Δδ (ppm) |

| Methine (CH-O) | 5.15 | 5.25 | 0.10 |

| Methyl (CH₃) | 1.60 | 1.55 | 0.05 |

| Tolyl Methyl (Ar-CH₃) | 2.35 | 2.36 | 0.01 |

Visualization: Workflow for Enantiomeric Excess Determination

Caption: Workflow for ee determination using this compound.

Application Note 2: Synthesis of Novel Fluorinated Molecules

This compound serves as a valuable building block for the synthesis of more complex molecules containing a fluorinated stereocenter. The carboxylic acid functionality can be readily converted into esters, amides, and other derivatives, which may exhibit interesting biological activities. The introduction of the α-fluoro-α-tolyl-acetyl moiety can enhance metabolic stability, binding affinity, or other pharmacokinetic properties of a parent molecule.[4][5][6]

Experimental Protocols: Synthesis of an Ester and an Amide

Protocol 2.1: Synthesis of Methyl 2-Fluoro-2-(p-tolyl)acetate

Materials:

-

This compound (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.5 equiv)

-

Anhydrous methanol (MeOH)

-

Anhydrous toluene

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL), add thionyl chloride (1.5 mmol) and a catalytic amount of DMF.

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous methanol (5 mL) and stir at room temperature for 1 hour.

-

Remove the methanol under reduced pressure and purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the methyl ester.

Protocol 2.2: Synthesis of N-Benzyl-2-fluoro-2-(p-tolyl)acetamide

Materials:

-

This compound (1.0 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

-

Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

Benzylamine (1.1 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DMF (5 mL) and stir at 0 °C for 30 minutes.

-

Add benzylamine (1.1 mmol) and triethylamine (2.0 mmol) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired amide.

Data Presentation: Summary of Synthetic Transformations

| Product | Reagents | Solvent | Reaction Time | Hypothetical Yield (%) |

| Methyl 2-Fluoro-2-(p-tolyl)acetate | SOCl₂, MeOH | Toluene, MeOH | 3 h | 85-95 |

| N-Benzyl-2-fluoro-2-(p-tolyl)acetamide | EDC, HOBt, Benzylamine, TEA | DMF | 12 h | 80-90 |

Visualization: Synthetic Pathways

Caption: Synthesis of ester and amide derivatives from this compound.

While direct applications of this compound are not extensively documented, its structure strongly suggests its utility in modern organic synthesis. The protocols and potential applications presented here, based on well-established chemistry of analogous compounds, provide a solid foundation for researchers to explore its use as a chiral derivatizing agent and as a versatile building block for the creation of novel fluorinated molecules with potential applications in medicinal chemistry and materials science. Further research into the specific reactivity and applications of this compound is warranted and encouraged.

References

- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Derivatizing Agent for Absolute Configuration | TCI AMERICA [tcichemicals.com]

- 4. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 6. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of 2-Fluoro-2-(p-tolyl)acetic acid for Bioassays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-(p-tolyl)acetic acid is a synthetically accessible organic molecule that presents a versatile scaffold for the development of novel bioactive compounds. Its structural features, including the fluorine atom and the tolyl group, offer opportunities for creating derivatives with unique pharmacological properties. Through targeted derivatization of the carboxylic acid moiety, a library of compounds, primarily amides and esters, can be generated. These derivatives are hypothesized to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects, making them promising candidates for further investigation in drug discovery programs.

These application notes provide detailed protocols for the synthesis of amide and ester derivatives of this compound and subsequent bioassays to evaluate their potential as anti-inflammatory and cytotoxic agents.

Hypothesized Signaling Pathway and Rationale for Bioassays

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The rationale for testing the derivatives of this compound for anti-inflammatory properties is based on their structural similarity to known COX inhibitors. The derivatization is proposed to enhance the interaction with the active site of COX enzymes. A secondary hypothesis is that these novel compounds may exhibit cytotoxic activity against cancer cell lines, a common characteristic of many small molecule drug candidates.

Caption: Workflow for derivatization and bioassay screening.

Experimental Protocols

I. Synthesis of this compound Derivatives

A. General Protocol for Amide Synthesis

This protocol describes a general method for the synthesis of amide derivatives from this compound using a coupling agent.[1][2][3][4]

-

Materials:

-

This compound

-

Amine of choice (e.g., aniline, benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Thionyl chloride (SOCl2)[3]

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

-

B. General Protocol for Ester Synthesis (Fischer Esterification)

This protocol outlines the synthesis of ester derivatives via Fischer esterification.[5][6][7][8]

-

Materials:

-

This compound

-

Alcohol of choice (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (catalytic amount)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

-

II. Bioassay Protocols

A. In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits to assess the potential of the synthesized derivatives to inhibit COX-2 activity.[9][10][11][12][13]

Caption: COX-2 inhibitor assay principle.

-

Materials:

-

Procedure:

-

Prepare a stock solution of each derivative in DMSO.

-

In a 96-well plate, add assay buffer, COX-2 enzyme, and the test derivative at various concentrations.

-

Include wells for a positive control (Celecoxib) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for the time specified in the kit protocol.

-

Add the fluorescent probe and measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.

-

Calculate the percentage of COX-2 inhibition for each derivative concentration.

-

Determine the IC50 value for active compounds.

-

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ester synthesis by esterification [organic-chemistry.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. caymanchem.com [caymanchem.com]

- 11. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mybiosource.com [mybiosource.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. 5.6. MTT Cell Viability Assay [bio-protocol.org]

Application Notes & Protocols: In Vitro Studies of 2-Fluoro-2-(p-tolyl)acetic acid

Disclaimer: The following application notes and protocols are a hypothetical framework for the in vitro investigation of 2-Fluoro-2-(p-tolyl)acetic acid. As of the last update, there is no publicly available research detailing the biological activity of this specific compound. The experimental designs, data, and signaling pathways presented here are illustrative and intended to serve as a template for researchers initiating studies on this molecule.

Introduction

This compound is a fluorinated derivative of phenylacetic acid. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Phenylacetic acid derivatives have been explored for a variety of biological activities, including as anti-inflammatory, anti-cancer, and antimicrobial agents. This document outlines potential in vitro applications and detailed protocols for the initial characterization of the biological effects of this compound.

Potential In Vitro Applications

Based on the structural features of this compound, several in vitro applications can be proposed for investigation:

-

Anti-inflammatory Activity: Evaluation of its ability to inhibit key inflammatory enzymes and mediators.

-

Anticancer Activity: Assessment of its cytotoxic and anti-proliferative effects on various cancer cell lines.

-

Enzyme Inhibition: Screening against a panel of enzymes to identify potential molecular targets.

Data Presentation

The following tables present hypothetical quantitative data for the proposed in vitro studies.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

| Assay Type | Target | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Positive Control |

| Cell-free Enzyme Assay | Cyclooxygenase-2 (COX-2) | 15.2 ± 2.1 | Celecoxib | 0.04 ± 0.01 |

| Cell-based Assay | Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production in RAW 264.7 macrophages | 25.8 ± 3.5 | Dexamethasone | 0.1 ± 0.02 |

| Cytokine Release Assay | TNF-α release in LPS-stimulated THP-1 cells | 32.5 ± 4.2 | Dexamethasone | 0.08 ± 0.01 |

Table 2: Hypothetical Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC₅₀ (µM) after 72h | Positive Control | IC₅₀ (µM) of Positive Control |

| A549 | Lung Carcinoma | MTT Assay | 45.3 ± 5.1 | Doxorubicin | 0.8 ± 0.1 |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | 62.1 ± 7.3 | Doxorubicin | 1.2 ± 0.2 |

| PC-3 | Prostate Adenocarcinoma | MTT Assay | 55.7 ± 6.4 | Doxorubicin | 1.5 ± 0.3 |

| HCT116 | Colon Carcinoma | MTT Assay | > 100 | Doxorubicin | 0.9 ± 0.1 |

Experimental Protocols

Protocol for COX-2 Inhibition Assay (Cell-free)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound

-

Celecoxib (positive control)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

EIA detection reagents

-

96-well microplate

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Add 10 µL of each compound dilution or positive control to the wells of a 96-well plate.

-

Add 10 µL of human recombinant COX-2 enzyme to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid to each well.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction and measure the product (e.g., Prostaglandin E2) using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Cell Viability (MTT) Assay

This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT assay.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the positive control in complete medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the cell-free COX-2 inhibition assay.

Caption: Workflow for the MTT cell viability assay.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for anti-inflammatory action.

2-Fluoro-2-(p-tolyl)acetic Acid: An Uncharted Territory in Enzyme Inhibition

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no public information detailing the use of 2-Fluoro-2-(p-tolyl)acetic acid in enzyme inhibition assays. While the compound is commercially available and its basic chemical properties are documented, its biological activity, particularly as an enzyme inhibitor, remains unexplored in published research.

This lack of data prevents the creation of specific application notes, detailed experimental protocols, and quantitative data summaries as requested. The scientific community has not yet reported on the potential inhibitory effects of this specific molecule on any known enzymes.

Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 175845-89-3 | [1][2] |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.16 g/mol | [1] |

| SMILES | O=C(O)C(F)C1=CC=C(C)C=C1 | [1] |

While information on this compound is scarce, research on structurally related molecules offers insights into the potential for substituted acetic acid derivatives to exhibit enzyme inhibitory activity. For instance, various derivatives of phenylacetic acid and other acetic acid compounds have been investigated as inhibitors for a range of enzymes.

Potential Avenues for Future Research

Given the structural features of this compound, future research could explore its potential as an inhibitor for enzymes where related molecules have shown activity. A logical starting point would be to perform broad screening assays against a panel of enzymes to identify any potential targets.

Hypothetical Experimental Workflow for Initial Screening:

The following diagram outlines a general workflow that could be adopted for an initial investigation into the enzyme-inhibiting properties of this compound.

Caption: A generalized workflow for the initial screening and characterization of a novel compound's enzyme inhibition potential.

Should initial screenings identify any promising activity, further detailed studies would be warranted to determine the mechanism of action, potency (IC50), and binding kinetics (Ki). This would involve more specific and rigorous experimental protocols.

At present, any discussion on the specific applications or protocols for this compound in enzyme inhibition would be purely speculative. Researchers interested in this compound are encouraged to undertake initial screening studies to uncover its potential biological functions.

References

Application Notes and Protocols for 2-Fluoro-2-(p-tolyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-2-(p-tolyl)acetic acid is a fluorinated derivative of phenylacetic acid. The introduction of a fluorine atom at the α-position can significantly influence the compound's chemical reactivity and biological properties. This document aims to provide detailed application notes and protocols for the use of this compound as a reactant in organic synthesis and drug discovery. However, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of published information regarding specific reaction protocols, quantitative data, and biological applications for this particular compound. The information presented herein is therefore based on general principles of carboxylic acid chemistry and provides a foundational guide for researchers.

Compound Profile

| Property | Value | Reference |

| CAS Number | 175845-89-3 | [1] |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.16 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Purity | Typically ≥98% | [1] |

Potential Applications in Organic Synthesis

Based on the reactivity of analogous α-fluoro carboxylic acids, this compound can be anticipated to participate in a variety of chemical transformations. The electron-withdrawing nature of the fluorine atom can activate the carboxylic acid moiety for nucleophilic attack and influence the stereochemical outcome of reactions.

Amide Bond Formation

The formation of amides from this compound is a key potential application, particularly in the synthesis of novel bioactive molecules. Standard peptide coupling reagents can be employed for this transformation.

Workflow for Amide Synthesis:

Caption: General workflow for the synthesis of amides from this compound.

General Protocol for Amide Coupling:

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).

-

Activation: Add a coupling agent such as HATU (1.1 eq) and an amine base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Note: Optimization of the coupling reagent, base, solvent, and temperature may be necessary for different amine substrates.

Esterification

Esterification of this compound can be achieved through various methods, including Fischer esterification with alcohols under acidic catalysis or reaction with alkyl halides in the presence of a base.

Workflow for Fischer Esterification:

Caption: General workflow for the Fischer esterification of this compound.

General Protocol for Fischer Esterification:

-

Reaction Setup: Combine this compound (1.0 eq) and an excess of the desired alcohol (which can also serve as the solvent).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heating: Heat the reaction mixture to reflux. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the ester with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the ester by distillation or column chromatography.

Potential in Asymmetric Synthesis

Given the chiral center at the α-carbon, enantiomerically pure forms of this compound could serve as valuable chiral building blocks in asymmetric synthesis.

Logical Relationship in Asymmetric Synthesis:

Caption: Potential use of this compound in asymmetric synthesis.

Biological and Medicinal Chemistry Relevance

The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. Derivatives of this compound, such as its amides and esters, could be of interest for screening in various biological assays. The tolyl group also offers a site for further chemical modification to explore structure-activity relationships (SAR).

Safety and Handling

-

General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties of this compound have not been extensively studied. Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry place away from incompatible materials.[1]

Conclusion

References

Application Notes and Protocols for Fluorinated Carboxylic Acid-Based Bimolecular Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of well-ordered, functional surfaces is a cornerstone of advancements in diverse fields, including biosensing, drug delivery, and materials science. Self-assembled monolayers (SAMs) provide a powerful platform for tailoring surface properties with molecular precision. A significant challenge in creating multicomponent SAMs, or bimolecular monolayers, is controlling the interactions between different molecular species to prevent phase separation and achieve desired functionalities.

Recent research has highlighted the strategic use of fluorinated carboxylic acids as powerful building blocks in the formation of stable and predictable bimolecular monolayers.[1][2] The high electronegativity of fluorine atoms enhances the hydrogen bond donor strength of the carboxylic acid group.[2] This increased directionality and strength in hydrogen bonding favors the formation of networks with a complementary hydrogen bond acceptor molecule, while simultaneously inhibiting the self-assembly (homodimerization) that is characteristic of non-fluorinated carboxylic acids.[1][2]